2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid - 1630763-59-5

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

Catalog Number: EVT-2817767
CAS Number: 1630763-59-5
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

  • Compound Description: These compounds represent a series of quinazolinone derivatives investigated for their antiulcer properties, specifically their inhibitory activity against H+/K+-ATPase. This study focused on understanding the structure-activity relationship (QSAR) of these molecules by analyzing how different substituents on the phenyl ring impacted their inhibitory potency [].
  • Relevance: These compounds, like the target compound 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, share a central quinazolin-4(3H)-one scaffold. The key structural difference lies in the substituent at the 2-position of the quinazolinone ring. While the target compound possesses a 2,2-dimethylcyclopropanecarboxylic acid moiety, this compound class features a substituted benzylamino group further connected to a benzamide moiety []. This comparison highlights how modifications at the 2-position can significantly influence the biological activity of quinazolinone-based compounds.

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Compound Description: This compound is a quinazolinone derivative prepared via a green chemistry approach using deep eutectic solvents (DES) and microwave irradiation []. This research highlights the development of eco-friendly synthetic strategies for producing biologically relevant quinazolinone derivatives.

1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides

  • Compound Description: This series of quinazolinone-thiosemicarbazide hybrids was synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria []. The study focused on incorporating the thiosemicarbazide moiety, known for its broad-spectrum antimicrobial activity, into the quinazolinone scaffold.
  • Relevance: Similar to 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, these compounds contain the characteristic quinazolinone core. The differentiation arises from the substituents at the 2-position. This compound class features a thiosemicarbazide moiety linked to the quinazolinone ring, whereas the target compound has a cyclopropane carboxylic acid group []. The inclusion of thiosemicarbazide underscores the potential of modifying the 2-position to introduce desirable biological properties.

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione

  • Compound Description: This compound, containing both quinazolinone and phthalazine-1,4-dione moieties, was synthesized using a green chemistry approach in polyethylene glycol (PEG-600) []. The study highlights the potential of using environmentally benign solvents and methods to prepare complex heterocyclic compounds with potential biological activities.
  • Relevance: Sharing the core quinazolin-4(3H)-one structure with the target compound, this compound highlights a distinct substitution pattern at the 2-position []. Instead of the cyclopropane carboxylic acid substituent, it features a fused phthalazine-1,4-dione ring system. This comparison underscores the diversity in the chemical space that can be explored by modifying the substituents at the 2-position of the quinazolinone core.

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of quinazoline-based compounds was investigated for their anti-HIV, antitubercular, and antibacterial activities []. The study aimed to develop potent antimicrobial agents by exploring the structural diversity of quinazoline derivatives.

2-Substituted-3-((3-(6-nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolates

  • Compound Description: This series of quinazolinone derivatives incorporates a nitrobenzothiazole moiety and a thiadiazole ring, both known for their diverse pharmacological activities []. The study aimed to synthesize and characterize these compounds, exploring their potential as antimicrobial agents.

8. Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide* Compound Description: This compound, a disulfide-bridged dimer of quinazolinone units, was synthesized and its structure confirmed by X-ray crystallography []. This research provides insights into the structural features and potential applications of quinazolinone-based disulfides.* Relevance: This dimeric compound and 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid both belong to the quinazolin-4(3H)-one family, emphasizing the structural diversity achievable within this class []. The key difference lies in the 2-position substitution and the disulfide bridge linking the two quinazolinone units. This comparison highlights how dimerization through a disulfide bond can be employed to modify the properties of quinazolinone-based compounds, potentially influencing their biological activity.

11. N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine Methanesulfonate (KB-R9032)* Compound Description: This compound is a potent and selective Na/H exchange inhibitor, initially targeted for its potential in treating cardiovascular diseases. Research on KB-R9032 focused on developing efficient synthetic routes due to its promising biological activity [, ].* Relevance: Although structurally distinct from 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, KB-R9032 shares a key structural motif: a six-membered heterocycle with a carbonyl group at the 3-position and a nitrogen atom at the 1-position. Additionally, both compounds have a bulky substituent at the 2-position of this heterocyclic core. While KB-R9032 possesses a benzoxazine core, the target compound features a quinazolinone core. This comparison highlights the importance of exploring structurally related compounds with variations in ring systems and substituents to discover new molecules with potentially enhanced biological activities.

12. (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds* Compound Description: These quinazolinone derivatives, featuring an arylidene-2-thioxothiazolidinone moiety, were synthesized and evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines []. This research highlights the potential of these compounds as anticancer agents.* Relevance: These compounds, similar to 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, share the characteristic quinazolin-4(3H)-one unit. They differ in their substituents at the 2-position, where the related compounds possess a thioacetamide group bridging the quinazolinone to an arylidene-2-thioxothiazolidinone moiety via a thioether linkage []. This structural difference demonstrates the broad range of chemical modifications possible at the 2-position of the quinazolinone scaffold, potentially leading to diverse biological activities.

13. Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylates* Compound Description: This series of compounds, incorporating quinazolinone, dihydropyridine, and sulfonamide moieties, was synthesized and evaluated for antiulcer activity []. The study aimed to develop new antiulcer drugs with improved efficacy and fewer side effects.* Relevance: These compounds, like 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, belong to the class of compounds containing the quinazolin-4(3H)-one scaffold. The structural distinction lies in the presence of a 1,4-dihydropyridine ring system connected to the quinazolinone moiety via a methylene bridge at the 2-position, in contrast to the cyclopropane carboxylic acid substituent in the target compound []. This comparison underscores the potential for designing hybrid molecules by combining the quinazolinone core with other pharmacologically relevant units to target specific biological activities, such as antiulcer activity in this case.

14. 3-(6-substituted-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzopyran-4-yl)-2-substituted-1,3-thiazolidin-4-ones* Compound Description: This series of compounds, incorporating benzopyran and thiazolidinone moieties, was synthesized and evaluated for antihypertensive activity []. This research aimed to develop new antihypertensive agents with improved efficacy and safety profiles.* Relevance: Though structurally different from 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, these compounds share a key structural feature: a six-membered heterocycle with a carbonyl group at the 3-position and an oxygen atom in the ring. While the target compound possesses a quinazolinone core, these compounds feature a benzopyran core. This comparison highlights that exploring diverse heterocyclic scaffolds with similar substitution patterns can lead to the discovery of new molecules with desirable biological activities, such as antihypertensive activity in this case.

Properties

CAS Number

1630763-59-5

Product Name

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

IUPAC Name

2,2-dimethyl-3-(4-oxo-3H-quinazolin-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C14H14N2O3

Molecular Weight

258.277

InChI

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,9-10H,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

FXLQOQOGOJBESS-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.